molecular formula C18H10N2O2S4 B12147690 (5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one

(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B12147690
M. Wt: 414.6 g/mol
InChI Key: IZMJDYXGDXFWCX-BUHFOSPRSA-N
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Description

The compound “(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one” is a complex organic molecule featuring multiple thiazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinone derivatives typically involves the cyclization of thioureas with α-haloketones or α-haloesters. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

Thiazolidinone derivatives are studied for their potential as catalysts in various organic reactions.

Biology

These compounds have shown promise as antimicrobial, antifungal, and antiviral agents.

Medicine

Industry

Thiazolidinones may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for thiazolidinone derivatives often involves interaction with specific enzymes or receptors in biological systems. These interactions can inhibit or activate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

The unique structure of “(5E)-5-(2-oxo-3-phenyl-4-thioxo-1,3-thiazolidin-5-ylidene)-3-phenyl-4-thioxo-1,3-thiazolidin-2-one” may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H10N2O2S4

Molecular Weight

414.6 g/mol

IUPAC Name

(5E)-5-(2-oxo-3-phenyl-4-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-phenyl-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C18H10N2O2S4/c21-17-19(11-7-3-1-4-8-11)15(23)13(25-17)14-16(24)20(18(22)26-14)12-9-5-2-6-10-12/h1-10H/b14-13+

InChI Key

IZMJDYXGDXFWCX-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=S)/C(=C\3/C(=S)N(C(=O)S3)C4=CC=CC=C4)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=C3C(=S)N(C(=O)S3)C4=CC=CC=C4)SC2=O

Origin of Product

United States

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